molecular formula C11H16N2O2 B13542344 3-Amino-4-(2-methylpropylamino)benzoic acid

3-Amino-4-(2-methylpropylamino)benzoic acid

Cat. No.: B13542344
M. Wt: 208.26 g/mol
InChI Key: FETIMEUMDKEHQU-UHFFFAOYSA-N
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Description

3-Amino-4-(2-methylpropylamino)benzoic acid is an organic compound characterized by the presence of both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-methylpropylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-(2-methylpropylamino)benzoic acid, followed by reduction to introduce the amino group at the 3-position. The reaction conditions often include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-methylpropylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-4-(2-methylpropylamino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4-(2-methylpropylamino)benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Similar structure but lacks the 2-methylpropylamino group.

    4-Amino-3-methylbenzoic acid: Differently positioned amino and methyl groups.

    3-Amino-4-methoxybenzoic acid: Contains a methoxy group instead of the 2-methylpropylamino group.

Uniqueness

3-Amino-4-(2-methylpropylamino)benzoic acid is unique due to the presence of the 2-methylpropylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature may enhance its binding properties and specificity in various applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-amino-4-(2-methylpropylamino)benzoic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-13-10-4-3-8(11(14)15)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3,(H,14,15)

InChI Key

FETIMEUMDKEHQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

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